molecular formula C9H14ClFN2 B1379223 N-(3-aminopropyl)-3-fluoroaniline hydrochloride CAS No. 1461705-46-3

N-(3-aminopropyl)-3-fluoroaniline hydrochloride

Cat. No.: B1379223
CAS No.: 1461705-46-3
M. Wt: 204.67 g/mol
InChI Key: DWSYRZKKFVRWEN-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-3-fluoroaniline hydrochloride (CID 28766535) is an organic compound with the molecular formula C9H13FN2 and a molecular weight of 168.11 g/mol for the free base . This fluorine-substituted aniline derivative serves as a valuable building block in medicinal and organic chemistry research. Its structure, featuring both a primary amine and a substituted aniline group, makes it a versatile intermediate for constructing more complex molecules. Compounds with the 3-fluoroaniline moiety are utilized in multi-step synthetic routes, such as the preparation of various heterocyclic systems and pharmacologically active molecules . For instance, 3-fluoroaniline is a key starting material in synthetic methodologies like the BAMBERGER Benzotriazine Synthesis, leading to fused nitrogen-containing heterocycles . Researchers may employ this compound in the development of new substances for diverse applications. The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions.

Properties

IUPAC Name

N'-(3-fluorophenyl)propane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2.ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11;/h1,3-4,7,12H,2,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSYRZKKFVRWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-46-3
Record name N-(3-aminopropyl)-3-fluoroaniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-3-fluoroaniline hydrochloride typically involves the reaction of 3-fluoroaniline with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(3-aminopropyl)-3-fluoroaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-3-fluoroaniline hydrochloride involves its interaction with molecular targets through its amino and fluoro functional groups. The compound can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition, receptor binding, or material modification.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • N-(3-aminopropyl)-2-fluoroaniline hydrochloride (): Structural Difference: Fluorine is at the ortho position on the aniline ring instead of meta. Impact: Positional isomerism can alter electronic effects (e.g., electron-withdrawing fluorine’s influence on aromatic reactivity) and steric interactions. The ortho-substituted fluorine may hinder rotation around the C-N bond, affecting conformational flexibility compared to the meta isomer. Molecular Formula: C₉H₁₃FN₂·HCl (vs. identical formula for the 3-fluoro isomer).
  • N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride (): Structural Difference: Cyclopropylmethyl replaces the 3-aminopropyl chain. The absence of a primary amine on the side chain reduces cationic character compared to the target compound.

Functional Group Variants

  • Benzyl N-(3-aminopropyl)carbamate hydrochloride (): Structural Difference: A benzyl carbamate group replaces the 3-fluoroaniline moiety. Impact: The carbamate group introduces hydrolytic instability under acidic or basic conditions, whereas the fluoroaniline group in the target compound is more chemically stable. This affects applications in drug delivery or sustained-release systems.
  • N-(3-Aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride (): Structural Difference: A difluoro-substituted cyclobutane carboxamide replaces the fluoroaniline ring. The difluoro substitution may enhance metabolic stability compared to monofluoro aromatic systems.

Polymerization-Relevant Analogs

  • N-(3-aminopropyl) methacrylamide hydrochloride (APM) (): Structural Difference: Methacrylamide group replaces the aniline ring. Impact: APM’s methacrylamide enables radical polymerization (e.g., RAFT), making it suitable for synthesizing cationic polymers for biomedical applications. The target compound’s aromatic amine may instead participate in π-π stacking or hydrogen bonding in supramolecular assemblies.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Stability Considerations
N-(3-aminopropyl)-3-fluoroaniline HCl ~205.69 (estimated) Primary amine, fluoroaromatic High in polar solvents (e.g., H₂O) Stable under inert conditions
N-(3-aminopropyl)-2-fluoroaniline HCl 205.69 () Primary amine, ortho-fluoro Moderate in H₂O (steric hindrance) Sensitive to oxidation
APM () ~194.67 Methacrylamide, primary amine High in H₂O and DMSO Polymerizes under radical initiators

Biological Activity

N-(3-aminopropyl)-3-fluoroaniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its amino group and a fluorine atom attached to the aromatic ring. The structure can be represented as follows:

C9H12ClFN2\text{C}_9\text{H}_{12}\text{ClF}\text{N}_2

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with biological molecules, such as enzymes and receptors. The fluorine atom enhances binding affinity, which can modulate the activity of target proteins, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in its antibacterial properties.
  • Binding Affinity : The presence of the fluorine atom significantly influences the compound's interaction with target sites.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound. It has demonstrated significant activity against several bacterial strains, including:

  • Pseudomonas aeruginosa
  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

In comparative studies, it has been reported that this compound exhibits an IC50 value of 5.6 µM against the enzyme ecKAS III, indicating potent inhibitory activity that correlates with its antibacterial effects .

Comparative Efficacy

A summary of the antibacterial efficacy of this compound compared to standard antibiotics is shown in Table 1.

CompoundMIC (µg/mL)Activity Level
N-(3-aminopropyl)-3-fluoroaniline HCl5.6Highly potent
Kanamycin B7.2Standard reference
Cefotaxime10Moderate efficacy
Amoxicillin/Clavulanic Acid8Comparable to test compound

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial properties of this compound against several pathogens. The results indicated that the compound was more effective than traditional antibiotics in inhibiting growth in vitro .
  • Enzymatic Activity : Research focused on the inhibition of ecKAS III revealed that this compound could significantly disrupt fatty acid synthesis pathways in bacteria, providing insights into its mechanism as an antibacterial agent .

Q & A

Basic: What are the optimal synthetic routes for N-(3-aminopropyl)-3-fluoroaniline hydrochloride, and how can purity be maximized?

Answer:
The synthesis typically involves coupling reactions between 3-fluoroaniline and aminopropyl precursors under controlled conditions. Key steps include:

  • Starting materials : 3-fluoroaniline and 3-aminopropanol derivatives (e.g., brominated or tosylated intermediates) .
  • Reaction conditions : Use of palladium catalysts or base-mediated coupling (e.g., potassium carbonate in DMF) to facilitate nucleophilic substitution or Buchwald–Hartwig amination .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .

Critical parameters : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) prevent side reactions like oxidation of the amine group .

Advanced: How can regioselectivity challenges in alkylation or fluorination steps be addressed during synthesis?

Answer:
Regioselectivity in alkylation (e.g., propyl chain addition) or fluorination can be controlled via:

  • Catalyst design : Palladium complexes with bulky ligands (e.g., XPhos) favor coupling at the para position of the aniline ring .
  • Directing groups : Temporary protection of the amine group with tert-butoxycarbonyl (Boc) or phthalimide groups directs electrophilic substitution to specific sites .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic stability in ring substitution .

Validation : Use ¹⁹F NMR to track fluorination efficiency and LC-MS to identify byproducts .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Answer:

  • Structural elucidation :
    • ¹H/¹³C/¹⁹F NMR : Confirm amine proton integration (δ 1.5–2.5 ppm), fluorinated aromatic signals (δ 110–130 ppm for ¹⁹F), and propyl chain geometry .
    • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • Purity assessment : Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) in the mobile phase .
  • Mass confirmation : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to verify [M+H]⁺ peaks .

Advanced: How can contradictory bioactivity data in receptor-binding assays be resolved?

Answer:
Contradictions often arise from:

  • Solvent effects : Dimethyl sulfoxide (DMSO) may denature proteins; use ≤0.1% v/v and validate with aqueous buffers .
  • Protonation states : The amine group’s pKa (~9.5) affects binding; perform assays at physiological pH (7.4) and compare with adjusted pH conditions .
  • Competitive binding : Use fluorescence polarization assays with labeled ligands (e.g., FITC-conjugated analogs) to quantify displacement efficacy .

Case study : For antiviral studies, validate binding to viral proteases (e.g., SARS-CoV-2 PLpro) via surface plasmon resonance (SPR) with immobilized targets .

Basic: What are the stability considerations for this compound under storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorinated aromatic ring .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt .
  • Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinase inhibitors) .
  • QSAR modeling : Coramine substituent effects (e.g., electron-withdrawing groups on the fluoroaniline ring) with IC₅₀ values from enzyme inhibition assays .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess steric/electronic effects on reactivity .

Basic: What are the applications of this compound in polymer science?

Answer:

  • Functional monomer : Incorporate into polyacrylamide hydrogels via RAFT polymerization for pH-responsive drug delivery systems .
  • Crosslinking agent : React with epoxide-terminated polymers (e.g., PEG diacrylate) to form biodegradable networks for tissue engineering .
    Key data : Hydrogels with 10–20 wt% monomer loading show compressive moduli of 5–15 kPa, suitable for soft tissue scaffolds .

Advanced: How does the compound’s structure influence its metal-chelating properties?

Answer:
The primary amine and aromatic fluorine enable:

  • Selective Ag(I) recovery : Chelation via amine groups, as shown in polymer resins with 130 mg Ag(I)/g capacity .
  • pH-dependent binding : Optimal sorption at pH 6–7, validated via ICP-MS and pseudo-first-order kinetic models (k₁ = 0.12 min⁻¹) .
    Comparison : Trans-1,4-diaminocyclohexane analogs show higher selectivity over Cu(II)/Zn(II) due to cyclohexane rigidity .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid amine vapor inhalation (TLV: 2 ppm) .
  • Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced: How can contradictory cytotoxicity data in cell-based assays be reconciled?

Answer:
Discrepancies may stem from:

  • Cell line variability : Test in multiple lines (e.g., HEK293 vs. HepG2) and normalize to mitochondrial activity (MTT assay) .
  • Metabolic interference : The compound’s amine group may alter cellular redox states; measure glutathione levels via Ellman’s reagent .
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways .

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